Home > Products > Screening Compounds P89922 > KRAS G12D inhibitor 17
KRAS G12D inhibitor 17 - 2821793-99-9

KRAS G12D inhibitor 17

Catalog Number: EVT-12538738
CAS Number: 2821793-99-9
Molecular Formula: C60H65FN12O7S
Molecular Weight: 1117.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12D inhibitor 17 is a compound designed to target the KRAS G12D mutation, which is prevalent in various cancers, including pancreatic and lung cancers. The KRAS gene encodes a protein that plays a crucial role in cell signaling pathways that control cell growth and division. Mutations in KRAS, particularly the G12D variant, lead to continuous activation of these pathways, contributing to oncogenesis. The development of selective inhibitors for KRAS G12D has been challenging due to the lack of suitable binding sites compared to other mutations like KRAS G12C.

Source and Classification

KRAS G12D inhibitor 17 is classified as a small molecule inhibitor. Its development stems from extensive research into targeting specific mutations within the KRAS gene, particularly focusing on non-covalent interactions that can effectively inhibit the mutant protein without requiring reactive warheads, which are more common in inhibitors targeting other mutations like G12C. This compound represents a significant advancement in the ongoing efforts to create effective therapies against KRAS-driven malignancies .

Synthesis Analysis

Methods

The synthesis of KRAS G12D inhibitor 17 involves structure-based drug design, which utilizes knowledge of the molecular structure of the target protein to develop compounds that can bind effectively. The process typically includes:

  • Identifying Binding Sites: Researchers identify potential binding pockets on the KRAS G12D protein structure through crystallography and computational modeling.
  • Chemical Synthesis: Following identification, various chemical scaffolds are synthesized and tested for their binding affinity and biological activity against KRAS G12D.

Technical Details

The synthesis may involve multiple steps, including:

  • Formation of Key Intermediates: Utilizing reactions such as cyclization or amination to create intermediates that can be further modified.
  • Purification Techniques: Employing chromatography methods to isolate pure compounds for biological testing.
  • Characterization: Using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of synthesized compounds.
Molecular Structure Analysis

Structure

The molecular structure of KRAS G12D inhibitor 17 features a unique scaffold designed to fit into the shallow binding pocket between switch I and switch II regions of the mutant protein. This design allows for high-affinity interactions without covalent bonding, distinguishing it from other inhibitors.

Data

Key structural data may include:

  • Molecular Formula: To be determined based on specific synthetic routes.
  • Molecular Weight: Typically calculated during synthesis confirmation.
  • 3D Structure Visualization: Often generated using software such as PyMOL or Chimera, showing how the compound fits within the KRAS G12D binding site.
Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing KRAS G12D inhibitor 17 typically include:

  • Nucleophilic Substitution Reactions: To introduce functional groups that enhance binding affinity.
  • Coupling Reactions: Such as Suzuki or Heck coupling to form complex structures necessary for effective inhibition.

Technical Details

Each reaction must be optimized for yield and purity, often requiring:

  • Catalysts: To facilitate reactions under mild conditions.
  • Solvent Systems: Carefully chosen to improve solubility and reaction rates.
Mechanism of Action

Process

KRAS G12D inhibitor 17 functions by binding selectively to the mutant KRAS protein, stabilizing it in an inactive conformation. This prevents downstream signaling pathways from being activated, thereby inhibiting tumor growth.

Data

Experimental data demonstrating its efficacy may include:

  • Binding Affinity Measurements: Such as dissociation constant (K_d) values determined through surface plasmon resonance assays.
  • Cellular Assays: Evaluating the compound's ability to reduce proliferation in cell lines harboring the KRAS G12D mutation.
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of KRAS G12D inhibitor 17 include:

  • Solubility: Typically assessed in various solvents to determine formulation strategies.
  • Stability: Evaluated under different conditions (pH, temperature) to ensure efficacy over time.

Chemical Properties

Chemical properties may encompass:

  • Reactivity Profiles: Understanding how the compound interacts with biological targets.
  • Spectroscopic Data: Such as infrared spectroscopy or ultraviolet-visible spectroscopy results confirming functional groups.
Applications

Scientific Uses

KRAS G12D inhibitor 17 is primarily aimed at therapeutic applications in oncology. Specific uses include:

  • Targeted Therapy for Cancers: Particularly those driven by the KRAS G12D mutation, offering a new treatment avenue for patients with limited options.
  • Research Tool: Utilized in preclinical studies to better understand KRAS biology and resistance mechanisms in cancer therapy.

The development of selective inhibitors like KRAS G12D inhibitor 17 represents a pivotal advancement in targeted cancer therapies, providing hope for improved outcomes in patients with KRAS-driven tumors. As research progresses, further refinements and clinical evaluations will be essential for establishing its therapeutic potential.

Properties

CAS Number

2821793-99-9

Product Name

KRAS G12D inhibitor 17

IUPAC Name

(2S,4R)-1-[(2S)-2-[4-[4-[[6-cyclopropyl-4-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-7-(6-fluoro-5-methyl-1H-indazol-4-yl)-2-(oxan-4-yloxy)quinazolin-8-yl]oxymethyl]phenyl]triazol-1-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

Molecular Formula

C60H65FN12O7S

Molecular Weight

1117.3 g/mol

InChI

InChI=1S/C60H65FN12O7S/c1-31(2)54(59(77)72-26-41(75)20-50(72)58(76)65-49(28-74)37-11-13-38(14-12-37)56-33(4)63-30-81-56)73-27-48(69-70-73)36-7-5-34(6-8-36)29-79-55-52(51-32(3)46(61)22-47-45(51)24-64-68-47)43(35-9-10-35)21-44-53(55)66-60(80-42-15-17-78-18-16-42)67-57(44)71-25-39-19-40(71)23-62-39/h5-8,11-14,21-22,24,27,30-31,35,39-42,49-50,54,62,74-75H,9-10,15-20,23,25-26,28-29H2,1-4H3,(H,64,68)(H,65,76)/t39-,40-,41+,49-,50-,54-/m0/s1

InChI Key

XXWMEQMGQNHRAF-WFJRNIGCSA-N

Canonical SMILES

CC1=C(C=C2C(=C1C3=C(C=C4C(=C3OCC5=CC=C(C=C5)C6=CN(N=N6)C(C(C)C)C(=O)N7CC(CC7C(=O)NC(CO)C8=CC=C(C=C8)C9=C(N=CS9)C)O)N=C(N=C4N1CC3CC1CN3)OC1CCOCC1)C1CC1)C=NN2)F

Isomeric SMILES

CC1=C(C=C2C(=C1C3=C(C=C4C(=C3OCC5=CC=C(C=C5)C6=CN(N=N6)[C@@H](C(C)C)C(=O)N7C[C@@H](C[C@H]7C(=O)N[C@@H](CO)C8=CC=C(C=C8)C9=C(N=CS9)C)O)N=C(N=C4N1C[C@@H]3C[C@H]1CN3)OC1CCOCC1)C1CC1)C=NN2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.